2-(5-Formyl-2-pyridyl)acetonitrile

Synthetic methodology Cross-coupling Process chemistry

2-(5-Formyl-2-pyridyl)acetonitrile (CAS 1822783-04-9) is a heteroaromatic building block that combines a pyridine ring, a nitrile-bearing methylene group, and a formyl (–CHO) substituent at the 5-position. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, it serves as an intermediate for pharmaceutical candidate synthesis, particularly in kinase inhibitor programs.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B14773159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Formyl-2-pyridyl)acetonitrile
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)CC#N
InChIInChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2
InChIKeyCNWCMPQWWWAJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Formyl-2-pyridyl)acetonitrile (CAS 1822783-04-9): A Dual-Functional Pyridine-Acetonitrile Building Block for Selective Derivatization


2-(5-Formyl-2-pyridyl)acetonitrile (CAS 1822783-04-9) is a heteroaromatic building block that combines a pyridine ring, a nitrile-bearing methylene group, and a formyl (–CHO) substituent at the 5-position . With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, it serves as an intermediate for pharmaceutical candidate synthesis, particularly in kinase inhibitor programs. The presence of both the formyl and acetonitrile groups enables orthogonal reactivity: the acetonitrile α-position can be deprotonated for arylation [1], while the formyl group can undergo Schiff base formation, reductive amination, or oxidation to the carboxylic acid .

Why 2-(5-Formyl-2-pyridyl)acetonitrile Cannot Be Replaced by Unsubstituted or Halogenated Pyridylacetonitrile Analogs


Generic substitution of 2-(5-formyl-2-pyridyl)acetonitrile with its closest commercial analogs—2-pyridylacetonitrile (CAS 2739-97-1), 2-(5-chloropyridin-2-yl)acetonitrile (CAS 185315-51-9), or 2-(5-bromopyridin-2-yl)acetonitrile (CAS 312325-72-7)—fails because the formyl group provides a unique, orthogonal electrophilic handle that halogens and hydrogen cannot replicate. The aldehyde enables chemoselective transformations (imine/oxime formation, reductive amination, Knoevenagel condensations) that are unavailable to chloro/bromo analogs, which instead require metal-catalyzed cross-coupling for further elaboration . In kinase-targeted medicinal chemistry programs, the formyl group has been specifically exploited as a reversible-covalent warhead for FGFR4 inhibition, a pharmacophore feature that cannot be mimicked by halogen, methyl, or unsubstituted congeners [1].

Head-to-Head Quantitative Evidence: 2-(5-Formyl-2-pyridyl)acetonitrile vs. Close Analogs


Synthetic Yield Comparison: Palladium-Catalyzed α-Arylation of 2-Pyridylacetonitrile Derivatives

In a Pd(OAc)₂/NiXantphos-catalyzed direct deprotonative arylation with aryl bromides, unsubstituted 2-pyridylacetonitrile achieves isolated yields of 80–97% across a panel of aryl bromides [1]. When the 5-formyl substituent is present on the pyridine ring, the electron-withdrawing nature of the formyl group increases the acidity of the α-methylene protons (estimated pKa decrease of ~2–3 units based on Hammett σₘ = 0.35 for CHO vs. σₘ = 0 for H), enabling deprotonation under milder conditions and potentially broadening the substrate scope to less reactive electrophiles [2]. No direct yield comparison data for 5-formyl vs. 5-unsubstituted substrate under identical conditions has been published; however, the enhanced C–H acidity represents a quantifiable thermodynamic advantage.

Synthetic methodology Cross-coupling Process chemistry

Commercial Availability and Purity Benchmarking: Formyl vs. Halogenated 5-Substituted Pyridylacetonitriles

2-(5-Formyl-2-pyridyl)acetonitrile is commercially available from multiple GMP/ISO-certified suppliers at NLT 98% purity (CAS 1822783-04-9) . In contrast, 2-(5-chloropyridin-2-yl)acetonitrile is listed at 95–98% purity depending on vendor , and 2-(5-bromopyridin-2-yl)acetonitrile at 97% purity . The formyl analog thus matches or exceeds the purity specifications of its halogenated counterparts while offering orthogonal reactivity. Price comparison from a single vendor (Fluorochem, 2025 catalog, 10 g scale): 2-(5-formylpyridin-2-yl)acetonitrile is priced comparably to 2-(5-bromopyridin-2-yl)acetonitrile (£127 vs. £127 for 10 g), indicating that the enhanced synthetic utility of the formyl group does not incur a significant cost premium over the bromo analog .

Procurement Quality control Supply chain

Structural Differentiation: Aldehyde-Enabled Imine Formation Kinetics vs. Halogen Aryl Cross-Coupling

The formyl group of 2-(5-formyl-2-pyridyl)acetonitrile participates in rapid, catalyst-free Schiff base formation with primary amines under mild aqueous conditions (pH 4–8, 25°C), forming imine products within minutes to hours [1]. In contrast, 2-(5-bromopyridin-2-yl)acetonitrile requires palladium-catalyzed Buchwald–Hartwig amination to achieve C–N bond formation at the 5-position (typical conditions: Pd₂(dba)₃, Xantphos, 80–110°C, 12–24 h) [2]. This represents a fundamentally different reaction manifold: the formyl analog enables metal-free, room-temperature derivatization, which is critical for fragment-based screening libraries where catalyst residues must be avoided, and for bioconjugation applications where palladium contamination is unacceptable without extensive purification. Quantitatively, aldehyde–amine imine formation equilibrium constants (K_eq) typically range from 10² to 10⁶ M⁻¹ depending on amine nucleophilicity, providing a thermodynamic driving force absent in the halo analogs [3].

Click chemistry Bioconjugation Fragment-based drug discovery

Patent-Cited Utility in Kinase Inhibitor Programs: FGFR4 and GSK-3 Therapeutic Contexts

Pyridinyl acetonitrile derivatives, as a class, are claimed as modulators of GSK-3 and JNK kinase signaling pathways in patent US 7,855,212, with demonstrated utility in neurodegenerative disease and metabolic disorder models [1]. The formyl-substituted subclass receives specific attention in patent US 2021/0130323 A1 (Abbisko Therapeutics), where 5-formylpyridine derivatives are shown to achieve potent, selective FGFR4 inhibition through a reversible-covalent mechanism involving the formyl group [2]. While the exact compound 2-(5-formyl-2-pyridyl)acetonitrile itself is an intermediate rather than a final drug candidate, its incorporation into elaborated structures has yielded FGFR4 inhibitors with IC₅₀ values in the low nanomolar range (exemplified compounds: IC₅₀ < 100 nM against FGFR4, with >100-fold selectivity over FGFR1-3 in biochemical assays) [2]. In contrast, 2-(5-chloropyridin-2-yl)acetonitrile derivatives have been explored primarily as FPR2 agonists for anti-inflammatory applications rather than kinase inhibition, indicating divergent biological targeting depending on the 5-substituent [3].

Kinase inhibition Cancer therapeutics Neurodegenerative disease

Physicochemical Property Differentiation: Lipophilicity, Hydrogen Bonding Capacity, and Downstream ADME Implications

The replacement of a chloro (σₘ = 0.37) or bromo (σₘ = 0.39) substituent with a formyl group (σₘ = 0.35) at the 5-position of 2-pyridylacetonitrile maintains a similar electron-withdrawing character while substantially altering hydrogen-bonding capacity and lipophilicity. The formyl oxygen serves as a hydrogen bond acceptor (HBA count increase of 1 vs. halo analogs), which can improve aqueous solubility and reduce logP. Calculated logP (clogP) values using ChemAxon: 2-(5-formylpyridin-2-yl)acetonitrile clogP ≈ 0.6; 2-(5-chloropyridin-2-yl)acetonitrile clogP ≈ 1.3; 2-(5-bromopyridin-2-yl)acetonitrile clogP ≈ 1.5; 2-pyridylacetonitrile clogP ≈ 0.8 . The lower lipophilicity of the formyl analog aligns with Lipinski and operational drug-likeness guidelines (preferred clogP < 3 for oral candidates) and predicts superior aqueous solubility, a key attribute for biochemical assay compatibility and formulation development [1].

Drug-likeness Physicochemical profiling ADME prediction

High-Value Application Scenarios for 2-(5-Formyl-2-pyridyl)acetonitrile in Drug Discovery and Chemical Development


Fragment-Based Kinase Inhibitor Library Synthesis

Use 2-(5-formyl-2-pyridyl)acetonitrile as a privileged fragment for constructing FGFR4- and GSK-3-targeted libraries. The formyl group enables rapid, parallel Schiff base condensation with diverse amine-containing fragments under mild aqueous conditions (pH 6–7, 25°C, 2–4 h), generating imine-linked fragment combinations without metal catalysts. This directly leverages the aldehyde-specific reactivity that distinguishes it from chloro/bromo analogs, as established in Evidence Item #3. The resulting imine products can be screened directly or reduced in situ to stable secondary amines for follow-up SAR exploration [1].

Late-Stage Functionalization of Advanced Kinase Inhibitor Intermediates

Employ 2-(5-formyl-2-pyridyl)acetonitrile in Pd-catalyzed α-arylation reactions (Evidence Item #1) to introduce the pyridylacetonitrile moiety into elaborated pharmacophores. The enhanced α-CH acidity conferred by the 5-formyl group permits deprotonation with milder bases (Cs₂CO₃ vs. NaH), improving compatibility with sensitive functional groups present in late-stage intermediates. Following arylation, the formyl group can be orthogonally transformed into amides, amines, or carboxylic acids without affecting the newly installed α-aryl bond, a synthetic sequence not accessible from halo-substituted analogs [2].

Reversible-Covalent FGFR4 Inhibitor Development Programs

Integrate 2-(5-formyl-2-pyridyl)acetonitrile as a key intermediate in medicinal chemistry campaigns targeting FGFR4-driven cancers (hepatocellular carcinoma, breast cancer), as described in Evidence Item #4. The formyl group serves as a reversible-covalent warhead that forms a hemithioacetal with the active-site cysteine of FGFR4, achieving potent inhibition (IC₅₀ < 100 nM) with >100-fold selectivity over FGFR1-3. This mechanism is structurally precluded for the 5-chloro, 5-bromo, and 5-unsubstituted analogs, which lack the electrophilic carbonyl necessary for covalent engagement [3].

Supply Chain Optimization: Single Building Block for Multiple Derivatization Pathways

From a procurement perspective, 2-(5-formyl-2-pyridyl)acetonitrile offers a supply chain consolidation advantage: a single inventory item supports at least three distinct derivatization pathways (imine formation, α-arylation, aldehyde oxidation/reduction), reducing the number of individual building blocks that must be sourced, qualified, and stocked. At price parity with the 5-bromo analog (Evidence Item #2) and with superior purity specifications (NLT 98%), the formyl analog reduces procurement complexity while providing greater synthetic versatility for parallel medicinal chemistry workflows .

Quote Request

Request a Quote for 2-(5-Formyl-2-pyridyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.